7-Methyl-indane-1-carboxylic acid
Description
7-Methyl-indane-1-carboxylic acid is a bicyclic organic compound comprising an indane core (a benzene ring fused to a cyclopentane) with a methyl substituent at position 7 and a carboxylic acid group at position 1. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and enhanced lipophilicity from the methyl substituent.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
7-methyl-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C11H12O2/c1-7-3-2-4-8-5-6-9(10(7)8)11(12)13/h2-4,9H,5-6H2,1H3,(H,12,13) |
InChI Key |
PCVWLBUECBSQPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(CCC2=CC=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Differences :
- Indane vs. Indole : The indane core lacks the nitrogen atom present in indole derivatives, reducing hydrogen-bonding capacity and altering electronic properties. This makes this compound less polar than its indole counterparts, impacting solubility and interaction with biological targets .
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The chlorine atom in 7-Chloro-3-methyl-1H-indole-2-carboxylic acid increases molecular weight and acidity at the carboxylic acid group compared to the methyl substituent in the indane analog .
- Electron-Donating Groups (EDGs) : The methoxy group in 7-Methoxy-1H-indole-3-carboxylic acid enhances solubility in polar solvents, a feature absent in the methyl-substituted indane derivative .
Functional Group Positioning :
- Carboxylic acid placement (e.g., C1 in indane vs. C2/C3/C5 in indoles) influences intermolecular interactions. For example, C2-carboxylic acids in indoles are sterically hindered compared to C1 in indane, affecting reactivity in coupling reactions .
Potential Applications: Indole derivatives are frequently explored for medicinal chemistry due to their nitrogen-containing heterocycle, which mimics natural metabolites. In contrast, this compound’s lack of nitrogen may limit such applications but could favor materials science or agrochemical research .
Research Findings and Limitations
- Synthetic Challenges: Indole derivatives like 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid require multi-step syntheses due to complex substituents, whereas the indane analog’s simpler structure may allow more straightforward preparation .
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